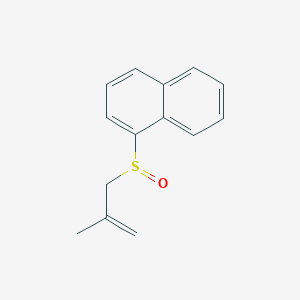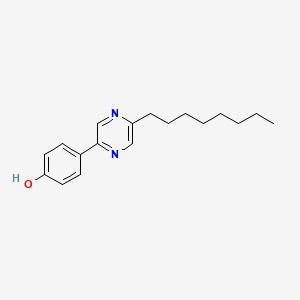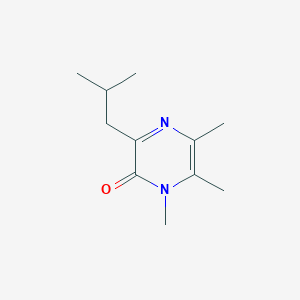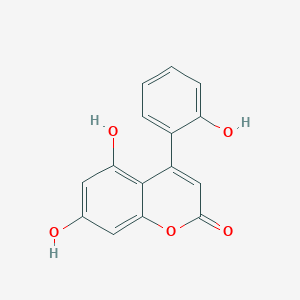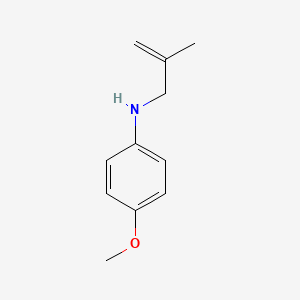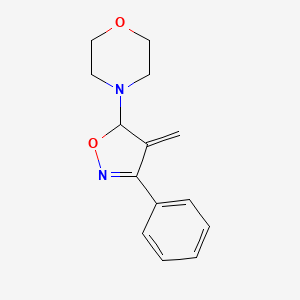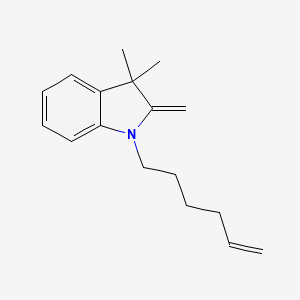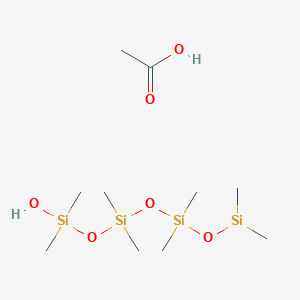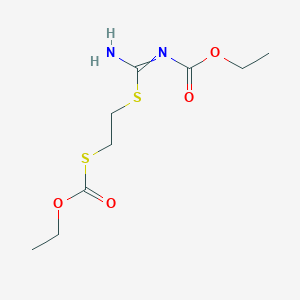
ethyl 2-(N'-ethoxycarbonylcarbamimidoyl)sulfanylethylsulfanylformate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(N’-ethoxycarbonylcarbamimidoyl)sulfanylethylsulfanylformate is a complex organic compound that features multiple functional groups, including ester, thioether, and carbamimidoyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(N’-ethoxycarbonylcarbamimidoyl)sulfanylethylsulfanylformate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-mercaptoacetate with N’-ethoxycarbonylthiourea under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized solvents can further enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
Ethyl 2-(N’-ethoxycarbonylcarbamimidoyl)sulfanylethylsulfanylformate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or thioether sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-(N’-ethoxycarbonylcarbamimidoyl)sulfanylethylsulfanylformate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which ethyl 2-(N’-ethoxycarbonylcarbamimidoyl)sulfanylethylsulfanylformate exerts its effects involves interactions with specific molecular targets. The compound can bind to active sites of enzymes or receptors, potentially inhibiting their activity. The pathways involved may include modulation of enzyme activity or interference with signal transduction processes.
相似化合物的比较
Similar Compounds
Ethyl acetate: A simpler ester with different reactivity and applications.
Methyl butyrate: Another ester with distinct properties and uses.
Ethyl benzoate: An aromatic ester with unique characteristics.
Uniqueness
Ethyl 2-(N’-ethoxycarbonylcarbamimidoyl)sulfanylethylsulfanylformate is unique due to its combination of functional groups, which confer specific reactivity and potential applications not found in simpler esters. Its ability to undergo diverse chemical reactions and its potential in various research fields make it a compound of significant interest.
属性
分子式 |
C9H16N2O4S2 |
|---|---|
分子量 |
280.4 g/mol |
IUPAC 名称 |
ethyl 2-(N'-ethoxycarbonylcarbamimidoyl)sulfanylethylsulfanylformate |
InChI |
InChI=1S/C9H16N2O4S2/c1-3-14-8(12)11-7(10)16-5-6-17-9(13)15-4-2/h3-6H2,1-2H3,(H2,10,11,12) |
InChI 键 |
YJVGCAPYQFPLQV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N=C(N)SCCSC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



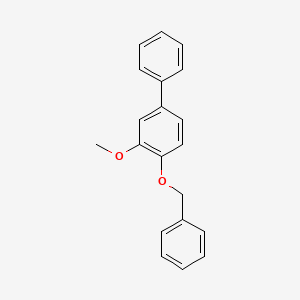
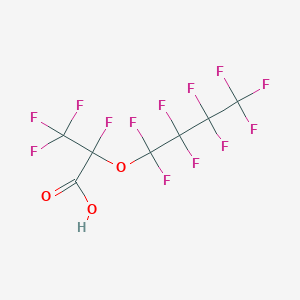
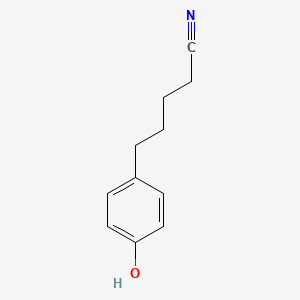
![2-[Chloro(difluoro)methyl]-2,5,5-trifluorofuran](/img/structure/B14287890.png)
